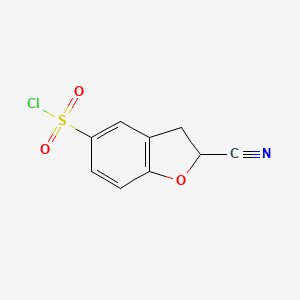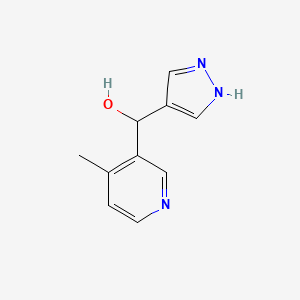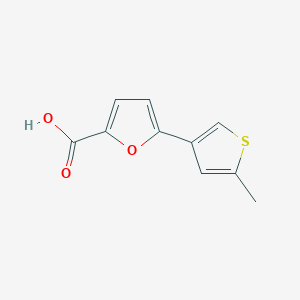
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis (MWI), which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as proton quantum tunneling has been reported to improve the efficiency of the synthesis process, resulting in fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can result in the formation of sulfonic acids.
Scientific Research Applications
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-sulfonoyl chloride
- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride
Uniqueness
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is unique due to its cyano group, which imparts specific chemical properties and reactivity. This distinguishes it from other benzofuran derivatives, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H6ClNO3S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
2-cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-1-2-9-6(4-8)3-7(5-11)14-9/h1-2,4,7H,3H2 |
InChI Key |
GRGSWJAGSVSUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)



![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)





![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)

